molecular formula C16H11NO4 B5757233 3-(2-methyl-4-nitrophenyl)-2H-chromen-2-one

3-(2-methyl-4-nitrophenyl)-2H-chromen-2-one

Cat. No.: B5757233
M. Wt: 281.26 g/mol
InChI Key: OBGHPOMRBVPWLM-UHFFFAOYSA-N
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Description

3-(2-methyl-4-nitrophenyl)-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound consists of a chromen-2-one core with a 2-methyl-4-nitrophenyl substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methyl-4-nitrophenyl)-2H-chromen-2-one typically involves the condensation of 2-hydroxyacetophenone with 2-methyl-4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2-methyl-4-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 3-(2-methyl-4-aminophenyl)-2H-chromen-2-one.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: 3-(2-methyl-4-nitrophenyl)-2H-chromen-2-one is used as a building block in the synthesis of more complex organic molecules

Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new drugs and therapeutic agents targeting various diseases.

Medicine: In medicinal chemistry, this compound serves as a lead compound for the design and synthesis of new pharmaceuticals. Its derivatives are investigated for their potential to treat conditions such as cancer, bacterial infections, and inflammatory disorders.

Industry: The compound is used in the production of dyes, pigments, and other materials. Its chromen-2-one core imparts desirable properties such as fluorescence and stability, making it suitable for various industrial applications.

Mechanism of Action

The biological activity of 3-(2-methyl-4-nitrophenyl)-2H-chromen-2-one is attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in key biological processes, such as DNA replication and protein synthesis. It may also modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. The nitro group and chromen-2-one core play crucial roles in its mechanism of action, allowing for effective binding to target molecules and exerting therapeutic effects.

Comparison with Similar Compounds

    3-(2-methyl-4-nitrophenyl)-2H-chromen-4-one: Similar structure but with a different position of the chromenone core.

    3-(2-methyl-4-nitrophenyl)-2H-chromen-6-one: Another isomer with a different substitution pattern.

    3-(2-methyl-4-nitrophenyl)-2H-chromen-8-one: Yet another isomer with a different substitution pattern.

Uniqueness: 3-(2-methyl-4-nitrophenyl)-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The position of the nitro group and the chromen-2-one core contribute to its distinct reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2-methyl-4-nitrophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-10-8-12(17(19)20)6-7-13(10)14-9-11-4-2-3-5-15(11)21-16(14)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGHPOMRBVPWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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